molecular formula C8H11NO3S B1332908 ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid CAS No. 446830-00-8

([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid

Cat. No.: B1332908
CAS No.: 446830-00-8
M. Wt: 201.25 g/mol
InChI Key: UFJHCGXCDQLCMZ-UHFFFAOYSA-N
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Description

Nomenclature and Identification

([(3,5-Dimethylisoxazol-4-yl)methyl]thio)acetic acid represents a systematically named heterocyclic organosulfur compound with well-established chemical identification parameters. The compound bears the Chemical Abstracts Service registry number 446830-00-8, which serves as its unique molecular identifier within chemical databases worldwide. The molecular formula C8H11NO3S indicates the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 201.24 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being "Acetic acid, 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-". Alternative nomenclature systems recognize this compound through various synonymous designations, though the bracketed format emphasizing the isoxazole substitution pattern remains the most commonly accepted nomenclature. The compound's identification is further secured through its MDL number MFCD03011609, which provides consistent reference across multiple chemical databases and supplier catalogs.

Identification Parameter Value
Chemical Abstracts Service Number 446830-00-8
Molecular Formula C8H11NO3S
Molecular Weight 201.24 g/mol
MDL Number MFCD03011609
SMILES Code O=C(O)CSCC1=C(C)ON=C1C

The structural molecular encoding systems provide additional identification frameworks, with the Simplified Molecular Input Line Entry System code "O=C(O)CSCC1=C(C)ON=C1C" offering computational molecular representation. This systematic identification approach ensures precise molecular recognition across various chemical information systems and facilitates accurate research communication regarding this specific heterocyclic organosulfur compound.

Historical Context of Isoxazole Chemistry

The historical development of isoxazole chemistry traces back to the early twentieth century when fundamental contributions established the foundation for understanding these five-membered heterocyclic compounds. The first significant advancement in isoxazole chemistry occurred in 1903 when Claisen synthesized the initial compound of this series through oximation of propargylaldehyde acetal, marking the beginning of systematic isoxazole research. This pioneering work established critical synthetic principles that would guide subsequent decades of heterocyclic chemistry development and provide the theoretical framework for understanding isoxazole ring formation mechanisms.

Photochemical studies of isoxazole compounds began emerging in the 1960s, with the first photolysis investigations reported in 1966. These studies revealed the inherent weakness of the nitrogen-oxygen bond within the isoxazole ring system, demonstrating that ultraviolet irradiation could induce ring collapse and rearrangement to oxazole through azirine intermediates. The photochemical behavior discovery opened new synthetic pathways and contributed to understanding the electronic structure characteristics that define isoxazole reactivity patterns.

Contemporary research in isoxazole chemistry has evolved to encompass sophisticated synthetic methodologies including transition metal-catalyzed cycloadditions and regioselective functionalization techniques. Modern synthetic approaches have dramatically improved the efficiency of isoxazole derivative preparation, enabling the creation of complex bioactive compounds with enhanced selectivity profiles. The development of green chemistry approaches for isoxazole synthesis represents current efforts to minimize environmental impact while maintaining synthetic efficiency, reflecting the evolution of chemical practice toward sustainable methodologies.

The integration of isoxazole chemistry with other functional group families, particularly organosulfur compounds, represents a contemporary frontier in heterocyclic chemistry research. This interdisciplinary approach has facilitated the development of compounds like this compound, which combines the electronic properties of isoxazole rings with the unique reactivity characteristics of thioether linkages, demonstrating how historical foundational knowledge continues to inform modern synthetic chemistry innovations.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds occupy a central position in contemporary chemical research due to their fundamental role as connecting bridges between chemical sciences and biological applications. The significance of isoxazole-containing compounds extends beyond basic chemical interest, as these structures demonstrate remarkable potential across multiple research domains including pharmaceutical development, materials science, and synthetic methodology advancement. Research investigations have consistently demonstrated that isoxazole derivatives exhibit diverse biological activities encompassing analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.

The structural diversity achievable through isoxazole substitution patterns provides researchers with extensive opportunities for molecular modification and property optimization. Literature surveys reveal that systematic substitution of various functional groups on the isoxazole ring imparts distinctly different activity profiles, enabling rational drug design approaches and targeted therapeutic development. This structure-activity relationship understanding has led to the development of numerous marketed pharmaceutical compounds containing isoxazole nuclei, demonstrating the practical significance of this heterocyclic system in addressing human health challenges.

Contemporary research emphasis on isoxazole chemistry reflects the continued importance of these compounds in modern pharmaceutical research and their potential to address unmet medical needs. The emergence of multi-targeted therapy approaches and personalized medicine strategies has renewed interest in isoxazole derivatives as versatile molecular scaffolds capable of interacting with multiple biological targets simultaneously. This evolving paradigm underscores the strategic importance of compounds like this compound, which combine multiple functional group families within single molecular frameworks.

The integration of computational chemistry methods with experimental heterocyclic chemistry research has enhanced understanding of electronic structure relationships and reactivity patterns in isoxazole-containing compounds. These advances enable more precise prediction of molecular behavior and facilitate rational design approaches for developing new derivatives with improved properties. The significance of heterocyclic chemistry research continues to grow as investigators recognize the potential for discovering novel therapeutic agents and materials with unprecedented property combinations through systematic exploration of heterocyclic chemical space.

Classification within Organosulfur Compounds

Organosulfur chemistry encompasses the comprehensive study of organic compounds containing sulfur atoms, representing a vast chemical domain characterized by diverse structural motifs and unique reactivity patterns. These compounds demonstrate significant importance across multiple scientific disciplines, from natural product chemistry to industrial applications, with sulfur-containing molecules playing essential roles in biological systems and technological processes. The classification of this compound within organosulfur chemistry requires understanding the specific sulfur-containing functional groups present and their characteristic properties.

The compound contains a thioether functional group, characterized by the carbon-sulfur-carbon connectivity pattern that defines this class of organosulfur compounds. Thioethers, also known as sulfides in chemical nomenclature, represent organosulfur functional groups where sulfur atoms serve as bridging elements between carbon-containing substituents. The thioether classification places this compound within a broader family of organosulfur molecules that includes simple alkyl sulfides, aromatic thioethers, and complex heterocyclic thioether derivatives, each exhibiting distinct chemical and physical properties based on their specific structural arrangements.

Organosulfur Functional Group Classification Structural Features Representative Examples
Thioethers/Sulfides R-S-R' connectivity Dimethyl sulfide, Thioanisole
Thiols R-SH functionality Methanethiol, Cysteine
Disulfides R-S-S-R' linkage Cystine, Diphenyl disulfide
Thioacetic Acid Derivatives R-CO-S-R' structure Thioacetic acid, Thioester compounds

The structural characteristics of thioethers include angular molecular geometry with carbon-sulfur-carbon bond angles approaching 90 degrees, distinguishing them from their oxygen analogs. The carbon-sulfur bond lengths in thioether compounds typically measure approximately 180 picometers, reflecting the larger atomic radius of sulfur compared to oxygen. These structural parameters contribute to the distinct physical properties observed in thioether compounds, including reduced volatility, higher melting points, and decreased hydrophilicity compared to corresponding ether compounds.

The classification of this compound as both a heterocyclic isoxazole derivative and an organosulfur thioether represents the intersection of two major chemical families. This dual classification reflects the compound's potential for exhibiting properties characteristic of both chemical classes, including the electronic effects associated with isoxazole aromatic systems and the unique reactivity patterns typical of sulfur-containing functional groups. The combination of these structural elements within a single molecule creates opportunities for complex molecular interactions and diverse chemical behavior patterns that distinguish this compound within both organosulfur and heterocyclic chemistry classifications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-7(6(2)12-9-5)3-13-4-8(10)11/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHCGXCDQLCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366546
Record name ([(3,5-DIMETHYLISOXAZOL-4-YL)METHYL]THIO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-00-8
Record name ([(3,5-DIMETHYLISOXAZOL-4-YL)METHYL]THIO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid typically involves the reaction of 3,5-dimethylisoxazole with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, alcohols

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymes:
Research indicates that ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor alpha-converting enzyme (TACE). These enzymes play critical roles in inflammatory processes and cancer progression. By inhibiting these enzymes, the compound could potentially reduce inflammation and tumor growth .

2. Antibacterial Activity:
Studies have shown that compounds containing isoxazole rings exhibit antibacterial properties. The presence of the (3,5-dimethylisoxazol-4-yl) group in this compound suggests it may possess similar activity, making it a candidate for developing new antibacterial agents .

3. Drug Development:
The compound's structure allows for modifications that can enhance its pharmacological properties. For instance, derivatives of this compound have been explored for their potential as small molecule inhibitors targeting various biological pathways, including those involved in cancer and inflammatory diseases .

Agricultural Chemistry Applications

1. Pesticide Development:
The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to inhibit specific enzymes could be harnessed to create formulations that target pests while minimizing harm to beneficial organisms .

2. Plant Growth Regulators:
Research into the effects of isoxazole derivatives on plant growth has indicated potential applications as growth regulators. The compound may influence plant metabolism and growth patterns, providing a basis for developing environmentally friendly agricultural products .

Materials Science Applications

1. Synthesis of Functional Materials:
The compound can be utilized in synthesizing functional materials due to its reactive thioester group. This feature allows for the incorporation of the compound into polymers or other materials that require specific chemical functionalities.

2. Catalysis:
In materials science, this compound can serve as a catalyst or catalyst precursor in various chemical reactions. Its unique structure may facilitate reactions that are otherwise challenging under conventional conditions.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryEnzyme InhibitionInhibits MMPs and TACE, reducing inflammation
Antibacterial AgentPotential antibacterial properties
Drug DevelopmentModifications enhance pharmacological properties
Agricultural ChemistryPesticide DevelopmentTargets pest-specific enzymes
Plant Growth RegulatorsInfluences plant metabolism
Materials ScienceSynthesis of Functional MaterialsReactive thioester group for polymer synthesis
CatalysisFacilitates challenging chemical reactions

Case Studies

Case Study 1: Anticancer Properties
A study investigated a series of isoxazole derivatives, including this compound, for their anticancer activity against various cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .

Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing isoxazole derivatives were tested for their effectiveness against common pests. The results demonstrated a marked reduction in pest populations compared to control groups, supporting the compound's potential as a biopesticide .

Mechanism of Action

The mechanism of action of ([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Reactivity Highlights Applications
([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid Isoxazole ring, thioether, carboxylic acid High nucleophilicity (thioether), versatile in amide/ketone formation Androgen receptor antagonists
(E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids (5a–d) Disulfide bond, thiadiazole ring Thiol-disulfide exchange reactions Antimicrobial agents
GW0742 Thiazole ring, trifluoromethyl group PPARδ/β agonist activity Neurological research
2-{4-[(4-Methyl-1,3-thiazole-5-)amido]phenyl}acetic acid Thiazole ring, amide linkage Not explicitly reported Under investigation

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (1H NMR δ)
This compound N/A CH₂Cl₂, DMSO 3.56 (s, CH₂-S), 2.34 (s, CH₃)
5d (derivative) 83–85 Ethyl acetate 7.26–7.21 (m, aromatic H)
5b (derivative) 74–75 Hexanes/EtOAc 3.72 (t, piperazine CH₂)

Reactivity Comparison

  • Thioether vs. Disulfide : The thioether group in the target compound enables stable C–S bond formation, whereas disulfide-containing analogs (e.g., 5a–d ) are prone to redox-dependent cleavage .
  • Steric Effects : The 3,5-dimethyl groups reduce steric accessibility compared to unsubstituted isoxazoles, slowing reactions with bulky nucleophiles .

Biological Activity

([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid
  • CAS Number : 446830-00-8
  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 199.28 g/mol

The compound features a thioether linkage which is crucial for its biological interactions and activities.

The biological activity of [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid has been primarily studied in the context of its anti-inflammatory and anticancer properties. The following mechanisms have been identified:

  • Inhibition of Cytokine Production : This compound has shown promise in reducing the over-expression of pro-inflammatory cytokines. It acts by inhibiting Toll-like receptor 4 (TLR4) pathways, which are critical in the inflammatory response .
  • Anti-Proliferative Effects : In vitro studies have demonstrated that [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid can inhibit the proliferation of prostate cancer cell lines (C4-2 and PC3). The compound was tested using a BrdU assay, which measures cell proliferation based on DNA synthesis .
  • Luciferase Reporter Assays : The compound's effects on androgen receptor activity were assessed using dual-luciferase reporter assays. Results indicated that it significantly reduced Firefly luciferase activity in response to androgen stimulation, suggesting a potential role in modulating androgen receptor signaling pathways .

Biological Activity Data

Activity TypeCell LineEffect ObservedConcentration Tested
Cytokine InhibitionC4-2Reduced IL-6 productionVaries
Anti-ProliferativeC4-2Decreased proliferation10 μM
Androgen Receptor InhibitionPC3Reduced PSA-driven activity1 nM - 50 μM

Case Studies and Research Findings

  • Prostate Cancer Research : A study focused on the use of [(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid as a chemical probe for treating castration-resistant prostate cancer. The compound was found to significantly inhibit cell growth and reduce PSA levels in treated cells .
  • Inflammatory Disease Models : In models of necrotizing enterocolitis, analogs of this compound demonstrated potential in reducing disease severity by modulating inflammatory responses through TLR4 inhibition .
  • Enzymatic Assays : High-throughput screening assays have been developed to evaluate the compound's inhibitory effects on various enzymes involved in inflammation and cancer progression. These assays highlight the compound's versatility as a research tool in drug development .

Q & A

Q. How can metabolic pathways of [(3,5-dimethylisoxazol-4-yl)methyl]thioacetic acid be traced in vivo?

  • Methodological Answer : Radiolabel the thioacetic acid moiety with ¹⁴C or use stable isotopes (e.g., ¹³C) for LC-MS/MS analysis. Liver microsome assays can identify phase I/II metabolites (e.g., glutathione conjugates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid
Reactant of Route 2
([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.